(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid is a compound characterized by its unique structural features, including a thiadiazole ring and a trityloxyimino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C₁₃H₁₃N₅O₃S, and it has a molecular weight of approximately 301.34 g/mol.
Research indicates that (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid exhibits significant biological activity, particularly in antibacterial and antifungal assays. Studies have shown that compounds with similar structures often possess potent antimicrobial properties, making this compound a candidate for further pharmacological evaluation .
Several synthesis methods have been developed for (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid:
The primary applications of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid include:
Interaction studies have focused on understanding how (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid interacts with biological macromolecules. Preliminary findings suggest that it may bind effectively to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antimicrobial effects .
This compound shares structural similarities with several other thiadiazole derivatives. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 | 0.96 |
(Z)-Ethyl 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetate | 64485-82-1 | 0.90 |
(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid | 74440-02-1 | 0.85 |
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 | 0.73 |
The uniqueness of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid lies in its combination of a thiadiazole core with a trityloxyimino substituent. This specific arrangement may enhance its biological activity compared to similar compounds lacking these functional groups.